7-Fluoronaphthalene-1-carbaldehyde

Description

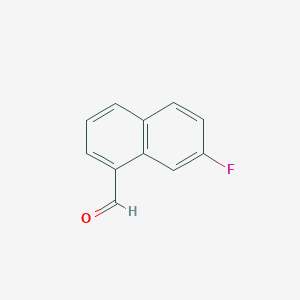

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGYEULFRLZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517960 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82128-59-4 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 7 Fluoronaphthalene 1 Carbaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The formyl group (-CHO) at the 1-position of the naphthalene (B1677914) ring is the primary site for a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the potential for both nucleophilic additions and redox reactions.

The carbonyl carbon of the aldehyde group in 7-Fluoronaphthalene-1-carbaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic addition mechanism, leading to the formation of a tetrahedral intermediate.

Common nucleophilic addition reactions applicable to naphthaldehydes include the formation of cyanohydrins with cyanide ions, acetals and hemiacetals with alcohols, and imines with primary amines. Condensation reactions, such as the Wittig reaction with phosphorus ylides to form alkenes, and aldol (B89426) or Claisen-Schmidt condensations with enolates, are also characteristic of this functional group.

While specific experimental data for this compound is limited, the presence of the electron-withdrawing fluorine atom at the 7-position is expected to enhance the electrophilicity of the carbonyl carbon through inductive effects, potentially increasing its reactivity towards nucleophiles compared to unsubstituted 1-naphthaldehyde (B104281).

Table 1: Examples of Nucleophilic Addition Reactions for 1-Naphthaldehyde Derivatives

| Reaction Type | Nucleophile | Product Type |

| Cyanohydrin Formation | KCN/H+ | 2-hydroxy-2-(naphthalen-1-yl)acetonitrile |

| Acetal Formation | 2 eq. ROH, H+ | 1-(dialkoxymethyl)naphthalene |

| Imine Formation | R-NH2 | N-(naphthalen-1-ylmethylene)alkanamine |

| Wittig Reaction | Ph3P=CHR | 1-(alk-1-en-1-yl)naphthalene |

| Grignard Reaction | R-MgBr | 1-(naphthalen-1-yl)alkanol |

This table represents typical reactions for 1-naphthaldehyde and its derivatives. Specific conditions and yields for this compound may vary.

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde to 7-fluoronaphthalene-1-carboxylic acid. The formation of this carboxylic acid has been noted in chemical databases. uni.lu

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) to yield (7-fluoronaphthalen-1-yl)methanol. This transformation can be achieved using various reducing agents. For complete reduction, strong agents like lithium aluminum hydride (LiAlH₄) are effective. More selective reductions, preserving other functional groups, can be carried out using sodium borohydride (B1222165) (NaBH₄).

Influence of Fluorine Substitution on Naphthalene Ring Reactivity

The fluorine atom at the 7-position exerts a significant influence on the electronic properties and reactivity of the naphthalene ring system through a combination of inductive and resonance effects.

The formyl group at the 1-position is a deactivating group and a meta-director for electrophilic aromatic substitution. However, in naphthalene systems, the regioselectivity is also strongly influenced by the inherent reactivity of the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7).

The synthesis of this compound itself provides insight into the regioselectivity of electrophilic substitution on a fluorinated naphthalene. The formylation of 2-fluoronaphthalene (B33398) with titanium tetrachloride and 1,1-dichloromethyl methyl ether, a Friedel-Crafts type reaction, yields both 7-fluoro-1-naphthaldehyde and 2-fluoro-1-naphthaldehyde. prepchem.com This indicates that the incoming electrophile preferentially attacks the α-positions adjacent to the fluorine-bearing ring and peri to the fluorine atom.

The fluorine atom is an ortho-, para-director, but also deactivating due to its strong inductive electron-withdrawing effect. In 2-fluoronaphthalene, the 1- and 3-positions are ortho, the 7-position is para, and the 4-, 5-, and 8-positions are meta to the fluorine. The formation of the 1-carbaldehyde derivative suggests a strong preference for substitution at the more activated α-position.

The fluorine atom, being the most electronegative element, significantly modulates the π-electron density of the naphthalene ring. It exerts a strong -I (inductive) effect, withdrawing electron density from the ring and thus deactivating it towards electrophilic attack. This is coupled with a weaker +M (mesomeric or resonance) effect, where the lone pairs on the fluorine can be donated to the aromatic system.

Pericyclic Reactions Involving the Naphthalene System

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, involve a concerted reorganization of electrons through a cyclic transition state. researchgate.net The aromatic nature of the naphthalene system generally makes it a reluctant participant in such reactions, as they would lead to a loss of aromaticity.

Diels-Alder reactions, a type of [4+2] cycloaddition, with naphthalene as the diene are typically challenging and require harsh conditions or highly reactive dienophiles. chemicalbook.com The presence of two electron-withdrawing groups, the aldehyde and the fluorine, in this compound would further decrease the electron density of the naphthalene ring, making it an even poorer diene for a normal-electron-demand Diels-Alder reaction. Conversely, these substituents might enhance its reactivity as a dienophile in an inverse-electron-demand Diels-Alder reaction, although there are no specific reports of this for this molecule.

Electrocyclic reactions are characterized by the formation of a sigma bond between the ends of a conjugated π-system. libretexts.org While these reactions are well-studied for open-chain polyenes, their involvement with the intact naphthalene ring of this compound is unlikely under normal conditions due to the high energy barrier associated with disrupting the aromatic system.

Radical Reactions of this compound

Currently, there is no specific information available in scientific literature detailing the radical reactions involving this compound. Research into the behavior of this compound under radical-generating conditions, its susceptibility to radical attack, or its utility in radical-mediated synthetic pathways has not been reported. The influence of the fluorine atom at the 7-position and the carbaldehyde group at the 1-position on the stability and reactivity of potential radical intermediates remains an unexplored area of study.

Exploration of Novel Reaction Pathways and Transformations

Similarly, the exploration of novel reaction pathways and transformations for this compound is not documented in the existing body of scientific research. While the aldehyde functional group and the fluoronaphthalene core are common motifs in organic synthesis, unique or previously unknown reactions specifically employing this compound have not been described. There are no published studies on its use in pericyclic reactions, multicomponent reactions, or advanced catalytic cycles that would constitute novel transformations. The potential for this compound to serve as a building block in the synthesis of complex molecules through new synthetic routes is yet to be investigated.

Computational Chemistry and Theoretical Investigations of 7 Fluoronaphthalene 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the electronic characteristics of 7-Fluoronaphthalene-1-carbaldehyde. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The distribution of the HOMO and LUMO across the molecular framework indicates the most probable sites for nucleophilic and electrophilic attack, respectively. In this compound, the HOMO is anticipated to be localized primarily on the naphthalene (B1677914) ring system, while the LUMO is expected to have significant contributions from the carbaldehyde group, particularly the carbon atom of the carbonyl group.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are representative values based on DFT calculations of similar molecules and are intended for illustrative purposes.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

Electron Density Distribution and Electrostatic Potential Maps

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the naphthalene ring would exhibit a positive potential (blue to green). The fluorine atom, being highly electronegative, will also create a region of negative potential. The carbon atom of the carbonyl group will be a site of positive potential, making it susceptible to attack by nucleophiles. These maps provide a more intuitive picture of reactivity than orbital distributions alone.

Mechanistic Elucidation via Transition State Theory

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. Transition State Theory allows for the calculation of reaction rates based on the properties of the reactants and the transition state.

Computational Modeling of Key Synthetic Steps

The synthesis of this compound likely involves steps such as formylation of a 7-fluoronaphthalene precursor. Computational modeling can be employed to investigate the mechanism of such reactions. For instance, in a Vilsmeier-Haack formylation reaction, DFT calculations can be used to model the formation of the Vilsmeier reagent and its subsequent electrophilic attack on the naphthalene ring. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

Activation Energies and Reaction Coordinate Analysis

A key outcome of mechanistic studies is the determination of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. By locating the transition state structure on the potential energy surface, the activation energy for a specific reaction step can be calculated. A lower activation energy corresponds to a faster reaction rate.

Table 2: Hypothetical Activation Energies for a Key Synthetic Step of this compound (Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies.)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Electrophilic attack | [TS1] | 15.2 |

| Proton abstraction | [TS2] | 8.5 |

Conformational Analysis and Isomerism Studies

The presence of the carbaldehyde group introduces the possibility of rotational isomerism (conformers) in this compound. The aldehyde group can orient itself in different ways relative to the naphthalene ring.

Computational methods can be used to perform a conformational analysis by systematically rotating the C-C bond connecting the aldehyde group to the naphthalene ring and calculating the energy at each rotational angle. This generates a potential energy profile that reveals the most stable conformers (energy minima) and the energy barriers to rotation between them (transition states).

For this compound, two planar conformers are expected to be the most stable, with the aldehyde group's C=O bond pointing away from or towards the adjacent C-H bond on the naphthalene ring. The energy difference between these conformers is likely to be small, and the rotational barrier between them can be calculated. This information is crucial for understanding the molecule's behavior in different environments and its spectroscopic properties.

Theoretical Predictions of Spectroscopic Parameters for Structure Elucidation

The synergy between computational chemistry and experimental spectroscopy is a cornerstone of modern chemical analysis. Theoretical predictions of spectroscopic parameters for this compound, derived from quantum chemical calculations, are instrumental in interpreting experimental spectra and confirming the molecular structure. Methods like Density Functional Theory (DFT) are frequently employed to model the spectroscopic properties of organic molecules with a high degree of accuracy. nih.gov These theoretical approaches can pre-emptively calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. researchgate.net

The process typically involves optimizing the molecular geometry of the compound to find its most stable conformation. Following this, spectroscopic parameters are calculated based on this optimized structure. For instance, theoretical calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. This is particularly useful for identifying characteristic functional group frequencies, such as the carbonyl (C=O) stretch of the aldehyde group and the C-F stretch. Studies on similar molecules, like benzaldehyde (B42025), have shown that DFT calculations can accurately predict these vibrational frequencies. nih.govresearchgate.net

Furthermore, computational studies can explore the impact of different solvents on the spectroscopic properties of a molecule by using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net This allows for a more direct comparison between theoretical predictions and experimental data obtained in solution.

Illustrative Data Tables:

Table 1: Theoretical ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | 7.85 |

| H-3 | 7.50 |

| H-4 | 8.10 |

| H-5 | 7.95 |

| H-6 | 7.30 |

| H-8 | 7.70 |

| CHO | 9.90 |

Table 2: Theoretical ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 135.0 |

| C-2 | 128.5 |

| C-3 | 125.0 |

| C-4 | 130.0 |

| C-4a | 132.0 |

| C-5 | 127.0 |

| C-6 | 115.0 |

| C-7 | 163.0 (C-F) |

| C-8 | 118.0 |

| C-8a | 136.0 |

| CHO | 192.5 |

Table 3: Predicted Major Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H (aromatic) stretch | 3100-3000 |

| C=O (aldehyde) stretch | 1705 |

| C=C (aromatic) stretch | 1600-1450 |

| C-F stretch | 1250 |

| C-H (aromatic) bend | 900-675 |

These illustrative tables showcase the type of data that would be generated through computational studies. The comparison of such predicted data with experimentally obtained spectra would provide strong evidence for the structural assignment of this compound.

Applications of 7 Fluoronaphthalene 1 Carbaldehyde in Advanced Organic Synthesis

Precursor for Complex Fluorinated Naphthalene (B1677914) Derivatives

The presence of both a reactive aldehyde and a fluorine-substituted naphthalene ring system makes 7-Fluoronaphthalene-1-carbaldehyde an ideal starting material for the synthesis of more complex fluorinated naphthalene derivatives. These derivatives are of significant interest due to the unique properties conferred by the fluorine atom, such as altered electronic characteristics, increased metabolic stability, and modified lipophilicity.

Synthesis of Heterocyclic Systems Incorporating Fluoronaphthalene Units

The aldehyde functional group of this compound serves as a versatile handle for the construction of various heterocyclic systems. Through condensation reactions with a range of nucleophiles, a diverse array of fluorinated heterocyclic compounds can be accessed. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to oximes, which can be further cyclized. The incorporation of the 7-fluoronaphthalene moiety into these heterocyclic systems is of particular interest for the development of novel pharmaceuticals and agrochemicals, as the fluorine atom can significantly enhance biological activity. taylorfrancis.comnih.govnih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures from simple starting materials. This compound is a suitable aldehyde component in various MCRs, such as the Biginelli or Hantzsch reactions, to generate fluorinated dihydropyrimidines and dihydropyridines, respectively. These reactions allow for the rapid assembly of complex molecules with potential applications in medicinal chemistry. taylorfrancis.com

Table 1: Potential Heterocyclic Systems from this compound

| Reactant(s) | Resulting Heterocycle | Potential Reaction Type |

| Hydrazine | Pyrazole derivative | Condensation |

| Urea/Thiourea + β-ketoester | Dihydropyrimidine derivative | Biginelli Reaction |

| Ethyl acetoacetate (B1235776) + Ammonia | Dihydropyridine derivative | Hantzsch Dihydropyridine Synthesis |

| o-Phenylenediamine | Benzimidazole derivative | Condensation |

Building Blocks for Polycyclic Aromatic Compounds (PACs)

The development of new synthetic routes to polycyclic aromatic compounds (PACs) is a vibrant area of research, driven by their potential applications in materials science. This compound can serve as a key building block in the synthesis of larger, fluorinated PACs. For example, through Wittig or Horner-Wadsworth-Emmons reactions, the aldehyde can be converted into an alkene, which can then undergo intramolecular cyclization reactions, such as photocyclization or transition-metal-catalyzed annulation, to form more extended aromatic systems. dntb.gov.uaresearchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. The fluorine atom on the naphthalene ring can influence the reactivity of the aromatic system in such reactions, potentially allowing for regioselective functionalization and the construction of complex PACs.

Role in Material Science Precursors

The unique electronic properties imparted by the fluorine atom make this compound an attractive precursor for the synthesis of advanced materials with applications in electronics and optics.

Synthesis of Organic Semiconductors and Optoelectronic Materials

Fluorination is a well-established strategy for tuning the electronic properties of organic molecules for semiconductor applications. The strong electron-withdrawing nature of fluorine can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can facilitate electron injection and transport, making fluorinated compounds suitable for use as n-type or ambipolar semiconductors in organic field-effect transistors (OFETs) and other electronic devices.

This compound can be used to synthesize larger conjugated systems with tailored electronic properties. For example, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or indanedione, can extend the π-system and introduce further electronic modulation. These resulting molecules can then be incorporated as building blocks into larger polymeric or small-molecule semiconductors.

Table 2: Potential Reactions for Semiconductor Precursor Synthesis

| Reactant | Reaction Type | Resulting Functional Group |

| Malononitrile | Knoevenagel Condensation | Dicyanovinylnaphthalene |

| Triphenylphosphine | Wittig Reaction | Vinylnaphthalene |

| Diethyl phosphonate | Horner-Wadsworth-Emmons | Vinylnaphthalene |

Liquid Crystals and Fluorescent Dyes

The rigid naphthalene core of this compound makes it a suitable scaffold for the design of liquid crystals. By attaching long alkyl or alkoxy chains to the naphthalene ring, molecules with mesogenic properties can be synthesized. The fluorine atom can influence the intermolecular interactions and packing of the molecules, which in turn affects the liquid crystalline phase behavior. nih.gov

Furthermore, the extended aromatic system of naphthalene often imparts fluorescent properties. The aldehyde group of this compound can be chemically modified to create a variety of fluorescent dyes. For instance, condensation with anilines or other amino-functionalized chromophores can lead to Schiff base derivatives with tunable emission wavelengths. The fluorine substituent can enhance the quantum yield and photostability of these dyes. mdpi.comrsc.orgnih.gov

Intermediate in the Synthesis of Fluorinated Analogs for Chemical Probe Development

Fluorine-containing molecules are increasingly used as chemical probes in biological research. The introduction of a fluorine atom can provide a sensitive NMR handle (¹⁹F NMR) for studying molecular interactions and dynamics, as there is no background signal in biological systems. acs.org Moreover, the substitution of hydrogen with fluorine can alter the binding affinity and selectivity of a molecule for its biological target.

This compound can be used as an intermediate to synthesize fluorinated analogs of known bioactive molecules or to develop novel chemical probes. The aldehyde group can be readily converted into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, allowing for the introduction of the 7-fluoronaphthyl group into a wide range of molecular scaffolds. These fluorinated probes can be valuable tools for drug discovery and chemical biology research, enabling the study of protein-ligand interactions and the imaging of biological processes. rsc.orgacs.org

Use of this compound in Catalyst and Ligand Design Remains an Unexplored Area of Research

Extensive searches of scientific literature and chemical databases have revealed no specific instances or detailed research findings concerning the application of this compound in the design and synthesis of catalysts and ligands. While the broader class of naphthaldehyde derivatives has been utilized in the development of various ligand systems, particularly Schiff base ligands, the specific role and potential advantages of incorporating a fluorine atom at the 7-position of the naphthalene-1-carbaldehyde scaffold in catalytic applications have not been documented in available research.

The reactivity of the aldehyde functional group makes this compound a theoretical candidate for the synthesis of imine-based ligands through condensation reactions with primary amines. Such ligands could potentially coordinate with various metal centers to form catalysts for a range of organic transformations. The presence of the fluorine atom could influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex. However, without experimental data or published studies, any discussion of its specific applications in catalyst and ligand design would be purely speculative.

Similarly, there is no information available regarding the use of this compound as a precursor for organometallic catalysts or in the design of fluorescent ligands, despite the inherent fluorescence of the naphthalene core. The influence of the 7-fluoro substituent on the photophysical properties of potential ligands derived from this molecule has not been investigated.

Therefore, the use of this compound in catalyst and ligand design represents a niche and seemingly unexplored area of chemical research. Further investigation would be required to determine its utility in these advanced applications.

Advanced Spectroscopic and Analytical Methodologies for Research on 7 Fluoronaphthalene 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Fluoronaphthalene-1-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all critical.

The ¹H NMR spectrum reveals the number and environment of hydrogen atoms. The aromatic protons of the naphthalene (B1677914) ring system will appear in the downfield region (typically 7.0-9.0 ppm), with their specific shifts influenced by the electron-withdrawing aldehyde group and the electron-donating/withdrawing effects of the fluorine atom. The aldehydic proton is highly deshielded and will appear as a singlet at a very downfield position (around 10.0 ppm). Spin-spin coupling between adjacent protons (J-coupling) provides connectivity information.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is characteristic, appearing significantly downfield (around 190 ppm). The fluorine-bearing carbon (C-7) will show a large one-bond C-F coupling constant, a key identifier.

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing compounds. huji.ac.ilwikipedia.org The single fluorine atom in the molecule will give rise to one signal, and its coupling to nearby protons (H-6 and H-8) can further confirm its position. wikipedia.org

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.15 | s | - |

| H-2 | 8.10 | d | 8.4 |

| H-8 | 8.05 | d | 9.0 |

| H-4 | 7.95 | d | 8.4 |

| H-5 | 7.85 | dd | 9.0, 2.5 |

| H-3 | 7.65 | t | 8.4 |

| H-6 | 7.40 | dd | 9.0, 2.5 |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1 | 135.5 | ~5 |

| C-2 | 130.0 | - |

| C-3 | 128.5 | - |

| C-4 | 133.0 | - |

| C-4a | 125.0 | ~2 |

| C-5 | 129.5 | ~9 |

| C-6 | 118.0 | ~22 |

| C-7 | 163.0 | ~250 |

| C-8 | 115.0 | ~25 |

| C-8a | 137.0 | ~15 |

| CHO | 192.5 | ~3 |

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| F-7 | -110.0 | ddd |

While 1D NMR provides foundational data, 2D-NMR experiments are crucial for unambiguously assembling the molecular structure.

COSY (COrrelation SpectroscopY): This experiment maps proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the naphthalene rings, such as H-2 with H-3, H-3 with H-4, H-5 with H-6, and H-8 with the proton at C-1 if it were not substituted. This confirms the sequence of protons on each ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nih.govyoutube.com It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H spectrum. For example, the proton signal at ~8.10 ppm (H-2) would show a cross-peak to the carbon signal at ~130.0 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is vital for connecting the different spin systems and identifying quaternary (non-protonated) carbons. Key HMBC correlations would include:

The aldehydic proton (CHO) to the C-1 and C-2 carbons.

H-2 correlating to C-4 and C-8a.

H-8 correlating to C-7 and C-4a, which is crucial for confirming the relative positions of the two rings and the fluorine substituent.

Together, these 2D techniques provide an interlocking web of correlations that allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.govnih.gov For this compound (C₁₁H₇FO), the theoretical exact mass can be calculated with high precision. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. pnnl.gov The ability of HRMS to perform retrospective data analysis is also a significant advantage in research. nih.gov

Calculated Exact Mass for C₁₁H₇FO

| Ion | Formula | Calculated m/z |

| [M]+• | C₁₁H₇FO | 174.0481 |

| [M+H]+ | C₁₁H₈FO | 175.0559 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is a reproducible fingerprint that can aid in structure elucidation. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29). libretexts.orgmiamioh.edu

For this compound, the following fragmentation patterns would be expected under electron ionization (EI):

Molecular Ion Peak: A strong molecular ion peak [M]+• at m/z = 174, characteristic of stable aromatic systems. libretexts.org

Loss of Hydrogen (M-1): Loss of the aldehydic hydrogen atom to form a stable acylium ion at m/z = 173.

Loss of Formyl Radical (M-29): Cleavage of the C-CHO bond results in the loss of the •CHO group, yielding a 7-fluoronaphthyl cation at m/z = 145.

Loss of Carbon Monoxide (M-28 from M-1): The m/z 173 fragment can further lose a molecule of carbon monoxide (CO) to also form the fragment at m/z = 145.

These predictable fragmentation pathways provide strong corroborating evidence for the presence of the naphthalene-1-carbaldehyde substructure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of molecules and is used to determine the functional groups present. vscht.cz The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber.

For this compound, the key diagnostic absorptions would be:

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1710-1685 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde.

C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are often observed around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. The latter is particularly diagnostic for aldehydes. vscht.cz

C=C Stretch (Aromatic): Several bands of varying intensity in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene ring. vscht.cz

C-F Stretch: A strong absorption band typically found in the 1250-1020 cm⁻¹ region, indicating the presence of the carbon-fluorine bond.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 900-675 cm⁻¹ region, and the pattern can sometimes give clues about the substitution pattern on the aromatic ring.

Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1705 - 1685 | Strong |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aryl Fluoride (B91410) | C-F Stretch | 1250 - 1100 | Strong |

| Aromatic | C-H Bending (OOP) | 900 - 700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic transitions and provide insight into its conjugated system.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions: π → π* and n → π* transitions. youtube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In this compound, the extensive conjugated system of the naphthalene ring and the carbonyl group of the aldehyde leads to strong π → π* absorptions. libretexts.org The extended conjugation in the naphthalene system, greater than that of a simple benzene (B151609) ring, results in a bathochromic shift (a shift to longer wavelengths) of these absorption bands. libretexts.orgutoronto.ca These transitions are typically characterized by high molar absorptivity (ε).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. youtube.com Compared to π → π* transitions, n → π* transitions are generally weaker, meaning they have a lower molar absorptivity. libretexts.org

The presence of the fluorine atom as a substituent on the naphthalene ring is expected to have a minor effect on the main absorption bands, potentially causing a slight shift in the absorption maxima. The solvent used for the analysis can also influence the spectrum; polar solvents can interact with the lone pairs, affecting the energy of the n → π* transition. youtube.com

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 220-350 | > 10,000 |

| n → π | 300-400 | < 2,000 |

Note: These are estimated values based on the analysis of similar aromatic aldehydes and naphthalene derivatives. Actual experimental values may vary.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and thermally stable compounds like this compound. univetbantara.ac.id In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

Following separation by the GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the aldehyde group or the fluoronaphthalene ring. This allows for unambiguous identification of the compound. wiley.com

GC-MS is particularly useful for detecting and quantifying impurities in a sample, even at very low levels. nih.govnih.gov

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Type |

| GC Column | (5%-Phenyl)-methylpolysiloxane capillary column |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | Initial temp. 100°C, ramp to 280°C at 10°C/min |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole |

| Monitored Ions (m/z) | Molecular ion and key fragment ions |

Note: These are typical parameters and would require optimization for a specific instrument and application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase HPLC method would be highly suitable for purity assessment and reaction monitoring. nih.gov

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically a combination of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time.

By using a UV detector, the elution of the compound from the column can be monitored at a wavelength where it strongly absorbs, as determined by its UV-Vis spectrum. nih.gov The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity by comparing the peak area of the main compound to the total area of all peaks. researchgate.net

Table 3: Representative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value/Type |

| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set at a λmax of the π → π* transition |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would be optimized during method development and validation.

Future Directions and Emerging Research Avenues for 7 Fluoronaphthalene 1 Carbaldehyde

Expansion into Supramolecular Chemistry and Self-Assembly

The strategic placement of fluorine and aldehyde functionalities on the naphthalene (B1677914) scaffold provides a compelling platform for designing novel self-assembling systems. The electron-withdrawing nature of both substituents can induce favorable π-π stacking interactions, a common feature in the self-assembly of naphthalene diimides (NDIs). thieme-connect.dersc.org Future research could explore how the specific electronics of 7-Fluoronaphthalene-1-carbaldehyde influence its aggregation behavior.

The aldehyde group offers a reactive handle for derivatization, allowing for the introduction of recognition motifs such as hydrogen-bonding units (e.g., amides, ureas) or chiral auxiliaries. rsc.org By analogy with other functionalized naphthalenes, these derivatives could be programmed to self-assemble into well-defined nanostructures like nanofibers, vesicles, or organogels. rsc.orgnih.gov For instance, the introduction of peptide fragments could lead to bio-inspired materials with hierarchical organization.

Furthermore, the fluorine atom can participate in non-covalent interactions, including halogen bonding and dipole-dipole interactions, which can provide additional control over the directionality and stability of the resulting supramolecular architectures. The study of how these subtle forces dictate the packing and morphology of self-assembled structures will be a crucial area of investigation.

Exploration in Photochemistry and Photophysical Processes

The photophysical properties of aromatic aldehydes and fluorinated polycyclic aromatic hydrocarbons are of significant fundamental and applied interest. The naphthalene core of this compound is inherently fluorescent, and the substitution pattern is expected to modulate its electronic transitions. Fluorine substitution is known to influence the fluorescence quantum yields and lifetimes of aromatic systems. dntb.gov.uarsc.org

Future studies should systematically characterize the absorption and emission properties of this compound. Time-resolved fluorescence spectroscopy could reveal insights into the excited-state dynamics, including the rates of radiative and non-radiative decay pathways. rsc.orgresearchgate.net It is plausible that the interplay between the electron-withdrawing aldehyde group and the fluorine atom could lead to interesting photophysical phenomena, such as tunable emission wavelengths or enhanced quantum yields.

Moreover, the aldehyde group can be used to create more complex chromophores through reactions like Knoevenagel or Wittig condensations. This would allow for the synthesis of a library of derivatives with systematically varied electronic properties, potentially leading to new materials for organic light-emitting diodes (OLEDs), fluorescent sensors, or photodynamic therapy.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of functionalized aromatic compounds can often be multi-step and require careful control of reaction conditions. Flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation and high-throughput screening. youtube.com

The application of flow chemistry to the synthesis of this compound and its derivatives is a promising future direction. Continuous flow reactors could enable more efficient and scalable production, with precise control over temperature, pressure, and reaction time. youtube.com This would be particularly beneficial for reactions involving hazardous reagents or intermediates.

Furthermore, integrating flow synthesis with automated platforms could accelerate the discovery of new derivatives with desired properties. Robotic systems could perform multi-step syntheses, purifications, and characterizations in a high-throughput manner, enabling the rapid exploration of a large chemical space around the this compound core.

Development of Novel Catalytic Transformations

Catalysis offers powerful tools for the efficient and selective synthesis and functionalization of organic molecules. Future research on this compound will undoubtedly benefit from the development of novel catalytic methods. For instance, transition metal-catalyzed cross-coupling reactions could be employed to introduce a wide range of substituents onto the naphthalene ring, further diversifying the available structures.

The aldehyde group itself is a versatile functional group for catalytic transformations. Research into the catalytic asymmetric addition of nucleophiles to the aldehyde would provide access to chiral secondary alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. Additionally, catalytic decarbonylation or oxidation of the aldehyde would provide routes to other important naphthalene derivatives.

There is also potential for developing catalytic C-H functionalization methods to directly modify the naphthalene core of this compound. researchgate.net This would provide a more atom-economical approach to synthesizing new derivatives compared to traditional methods that require pre-functionalized starting materials.

Computational Design of Next-Generation Fluorinated Naphthalene Derivatives

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net In the context of this compound, computational methods can be used to predict a wide range of properties and guide experimental efforts.

Future research should leverage computational modeling to:

Predict Electronic and Photophysical Properties: DFT and time-dependent DFT (TD-DFT) calculations can be used to predict the HOMO-LUMO gaps, absorption and emission spectra, and other electronic properties of new derivatives. researchgate.netnih.gov This can help to identify promising candidates for applications in organic electronics and photonics.

Design Self-Assembling Systems: Molecular dynamics simulations can be used to study the self-assembly behavior of derivatized this compound, providing insights into the intermolecular interactions that drive the formation of supramolecular structures.

Elucidate Reaction Mechanisms: Computational studies can help to understand the mechanisms of catalytic reactions, aiding in the development of more efficient and selective synthetic methods.

By combining computational design with synthetic and characterization efforts, researchers can accelerate the discovery and development of next-generation fluorinated naphthalene derivatives with tailored properties for a wide range of applications.

Q & A

Q. What emerging applications of this compound warrant interdisciplinary collaboration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.